![molecular formula C18H18FN5O B275493 N-({3-[(4-FLUOROPHENYL)METHOXY]PHENYL}METHYL)-1-(PROP-2-EN-1-YL)-1,2,3,4-TETRAZOL-5-AMINE](/img/structure/B275493.png)
N-({3-[(4-FLUOROPHENYL)METHOXY]PHENYL}METHYL)-1-(PROP-2-EN-1-YL)-1,2,3,4-TETRAZOL-5-AMINE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-({3-[(4-FLUOROPHENYL)METHOXY]PHENYL}METHYL)-1-(PROP-2-EN-1-YL)-1,2,3,4-TETRAZOL-5-AMINE is a synthetic organic compound characterized by its unique molecular structure, which includes a tetrazole ring, a fluorobenzyl group, and an allyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({3-[(4-FLUOROPHENYL)METHOXY]PHENYL}METHYL)-1-(PROP-2-EN-1-YL)-1,2,3,4-TETRAZOL-5-AMINE typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Preparation of 4-fluorobenzyl alcohol: This can be achieved through the reduction of 4-fluorobenzaldehyde using a reducing agent such as sodium borohydride.
Formation of 4-fluorobenzyl bromide: The alcohol is then converted to the corresponding bromide using phosphorus tribromide.
Synthesis of 3-[(4-fluorobenzyl)oxy]benzyl alcohol: This step involves the nucleophilic substitution of 4-fluorobenzyl bromide with 3-hydroxybenzyl alcohol.
Formation of the tetrazole ring: The final step involves the cyclization of the intermediate with sodium azide and a suitable catalyst to form the tetrazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-({3-[(4-FLUOROPHENYL)METHOXY]PHENYL}METHYL)-1-(PROP-2-EN-1-YL)-1,2,3,4-TETRAZOL-5-AMINE can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the allyl group may yield an epoxide, while reduction of a nitro group would yield an amine.
Scientific Research Applications
N-({3-[(4-FLUOROPHENYL)METHOXY]PHENYL}METHYL)-1-(PROP-2-EN-1-YL)-1,2,3,4-TETRAZOL-5-AMINE has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with enzymes and receptors, which can provide insights into its potential therapeutic uses.
Mechanism of Action
The mechanism of action of N-({3-[(4-FLUOROPHENYL)METHOXY]PHENYL}METHYL)-1-(PROP-2-EN-1-YL)-1,2,3,4-TETRAZOL-5-AMINE involves its interaction with specific molecular targets. The tetrazole ring can mimic the carboxylate group, allowing the compound to bind to enzymes and receptors that recognize carboxylates. This binding can modulate the activity of these targets, leading to various biological effects. The fluorobenzyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
- N-{3-[(4-fluorobenzyl)oxy]benzyl}-N-{2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethyl}amine
- N-{4-[(3-fluorobenzyl)oxy]benzyl}-L-alanine
Uniqueness
N-({3-[(4-FLUOROPHENYL)METHOXY]PHENYL}METHYL)-1-(PROP-2-EN-1-YL)-1,2,3,4-TETRAZOL-5-AMINE is unique due to its combination of a tetrazole ring, a fluorobenzyl group, and an allyl group. This combination imparts specific chemical and biological properties that are not found in other similar compounds. For example, the presence of the allyl group allows for unique reactivity in chemical transformations, while the fluorobenzyl group enhances its lipophilicity and potential biological activity.
Properties
Molecular Formula |
C18H18FN5O |
|---|---|
Molecular Weight |
339.4 g/mol |
IUPAC Name |
N-[[3-[(4-fluorophenyl)methoxy]phenyl]methyl]-1-prop-2-enyltetrazol-5-amine |
InChI |
InChI=1S/C18H18FN5O/c1-2-10-24-18(21-22-23-24)20-12-15-4-3-5-17(11-15)25-13-14-6-8-16(19)9-7-14/h2-9,11H,1,10,12-13H2,(H,20,21,23) |
InChI Key |
JLDIVDFIHXZRQU-UHFFFAOYSA-N |
SMILES |
C=CCN1C(=NN=N1)NCC2=CC(=CC=C2)OCC3=CC=C(C=C3)F |
Canonical SMILES |
C=CCN1C(=NN=N1)NCC2=CC(=CC=C2)OCC3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,3-Dimethyl-4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl methyl ether](/img/structure/B275411.png)

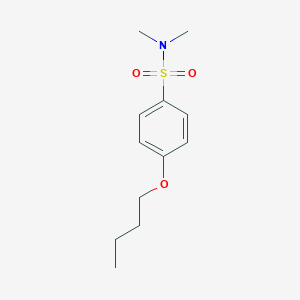
![4-[(5-Chloro-2-methoxyanilino)carbonyl]isophthalic acid](/img/structure/B275425.png)
![2,4,5-trimethyl-N-[3-(4-morpholinyl)propyl]benzenesulfonamide](/img/structure/B275431.png)
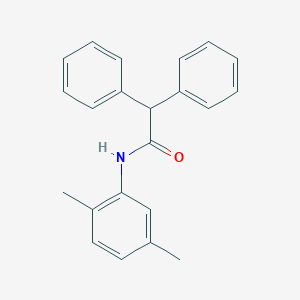
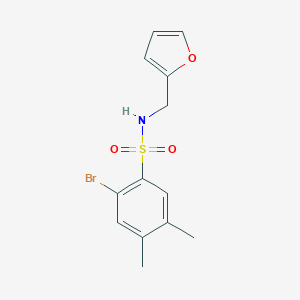
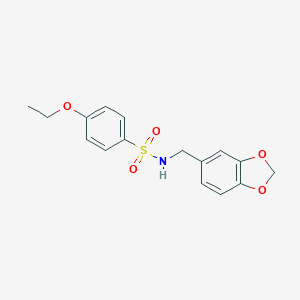

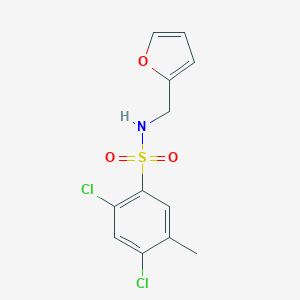
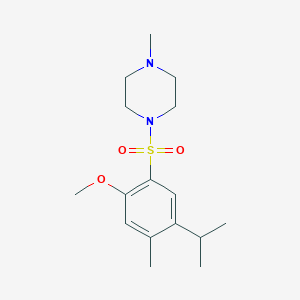
![4-[(3-chlorophenyl)carbamoyl]benzene-1,3-dicarboxylic Acid](/img/structure/B275455.png)
![2,5-dichloro-N-[3-(morpholin-4-yl)propyl]benzenesulfonamide](/img/structure/B275458.png)
![N-[4-[(2-ethyl-6-methylphenyl)sulfamoyl]phenyl]acetamide](/img/structure/B275460.png)
